Evatanepag

Description

This compound has been used in trials studying the treatment of Tibial Fractures.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an EP2 receptor-selective prostaglandin E2 agonist that induces bone healing; structure in first source

See also: this compound Sodium (active moiety of).

Properties

IUPAC Name |

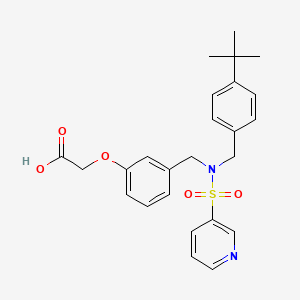

2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHRHWDYFNWPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945000 | |

| Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223488-57-1 | |

| Record name | Evatanepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223488571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evatanepag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVATANEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L266R6E31E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evatanepag: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag (formerly CP-533536) is a potent and selective non-prostanoid agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Its mechanism of action is centered on the activation of the EP2 receptor, a G-protein coupled receptor, leading to a cascade of intracellular signaling events. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways. The primary downstream effect of this compound is the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This fundamental action underpins its diverse pharmacological effects, including the induction of local bone formation and the inhibition of mast cell degranulation.[1] this compound has been investigated in clinical trials for fracture healing.

Core Mechanism: EP2 Receptor Agonism and cAMP Elevation

This compound selectively binds to and activates the EP2 receptor, a member of the prostanoid receptor family. The EP2 receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP is a hallmark of this compound's activity.

Signaling Pathway Diagram

References

Evatanepag: A Selective EP2 Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag (also known as CP-533,536) is a potent and selective non-prostanoid agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including inflammation, bone metabolism, and immune responses.[3][4][5] Unlike the endogenous ligand PGE2, which activates multiple prostanoid receptors leading to a broad range of effects and potential side effects, this compound's selectivity for the EP2 receptor offers the potential for more targeted therapeutic interventions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action: EP2 Receptor Signaling

The EP2 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Activation of the EP2 receptor by an agonist like this compound initiates a signaling cascade that plays a crucial role in mediating cellular responses.

Upon binding of this compound, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which translocates to the nucleus to regulate gene expression.

Beyond the canonical Gαs-cAMP-PKA pathway, EP2 receptor activation has also been shown to engage other signaling pathways, including the glycogen synthase kinase 3 (GSK-3) and β-catenin pathways, which are important for cell migration and proliferation. There is also evidence for G-protein-independent signaling involving β-arrestin.

Quantitative Data Summary

The following tables summarize the key in vitro potency, binding affinity, and selectivity data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| cAMP Accumulation | HEK-293 (recombinant human EP2) | EC50 | 17 nM | |

| cAMP Accumulation | HEK-293 | IC50 | 50 nM | |

| Local Bone Formation | - | EC50 | 0.3 nM |

Table 2: Binding Affinity and Selectivity of this compound

| Receptor | Parameter | Value | Selectivity vs. EP2 | Reference(s) |

| rEP2 (rat) | Ki | 50 nM | - | |

| EP4 | - | - | ~64-fold | |

| Other Prostanoid Receptors (EP1, EP3, DP, FP, IP, TP) | - | High Selectivity | - |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of this compound to the EP2 receptor. Specific parameters such as radioligand concentration and membrane protein amount should be optimized for the EP2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from stably transfected HEK-293 cells expressing the human EP2 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is resuspended and stored at -80°C.

-

Assay Setup: The binding assay is performed in a 96-well plate. To each well, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]PGE2), and varying concentrations of this compound or vehicle.

-

Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, a direct downstream effector of EP2 receptor activation.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the recombinant human EP2 receptor are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), for 10 minutes at 37°C to prevent the degradation of cAMP.

-

Stimulation: Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) are added to the cells and incubated for a defined period (e.g., 12 or 30 minutes) at 37°C.

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a suitable method, such as a radioimmunoassay (RIA) kit or a fluorescence-based assay.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal cAMP response.

In Vitro Mast Cell Degranulation Assay

This assay assesses the functional effect of this compound on mast cell activity, a key component of allergic and inflammatory responses.

Methodology:

-

Cell Culture and Sensitization: A suitable mast cell line (e.g., human LAD2 or rat basophilic leukemia RS-ATL8 cells) is cultured and sensitized with IgE.

-

Pre-incubation: The sensitized cells are pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Stimulation: Degranulation is induced by challenging the cells with an appropriate antigen (e.g., DNP-HSA) for 30 minutes.

-

Quantification of Degranulation: The extent of degranulation is determined by measuring the activity of a granule-associated enzyme, such as β-hexosaminidase, released into the cell supernatant using a colorimetric assay.

-

Data Analysis: The inhibitory effect of this compound on degranulation is calculated as a percentage relative to the stimulated control.

In Vivo Rat Model of Bone Formation

This in vivo model is used to evaluate the anabolic effect of this compound on bone.

Methodology:

-

Animal Model: Sprague-Dawley rats are used for this study.

-

Administration: this compound (e.g., 0.3-3.0 mg/kg) or vehicle is administered via direct injection into the marrow cavity of the tibia.

-

Duration: The study is conducted over a specific period, for example, 7 days.

-

Analysis: After the treatment period, the tibias are harvested for analysis.

-

Endpoints: The effects on bone are quantified using methods such as peripheral quantitative computed tomography (pQCT) to measure bone mineral density, bone mineral content, and bone area. Histomorphometric analysis can also be performed to assess new bone formation. Biomechanical testing can be used to evaluate changes in bone strength.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EP2 receptor in various physiological and pathological contexts. Its high potency and selectivity make it a promising candidate for therapeutic development in areas such as bone healing and the modulation of inflammatory and allergic responses. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this selective EP2 agonist.

References

- 1. This compound (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy this compound (CP-533536) from Supplier InvivoChem [invivochem.com]

- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

Biological function of EP2 receptor activation

An In-depth Technical Guide to the Biological Function of the EP2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Prostaglandin E2 (PGE2) receptor 2 (EP2), a G-protein coupled receptor, is a critical mediator of a wide array of physiological and pathological processes. Activated by its endogenous ligand PGE2, the EP2 receptor triggers intracellular signaling cascades that play pivotal roles in inflammation, oncology, neurobiology, and reproductive health. Its multifaceted functions, which can be both beneficial and detrimental depending on the cellular context and signaling pathway engaged, make it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the EP2 receptor's biological functions, detailing its signaling mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its complex pathways to support advanced research and drug development efforts.

Introduction to the EP2 Receptor

The EP2 receptor is one of four subtypes of receptors for PGE2 (EP1, EP2, EP3, and EP4)[1]. Encoded by the PTGER2 gene, it is a seven-transmembrane receptor that couples primarily to the stimulatory G-protein (Gαs)[2][3]. Upon ligand binding, this coupling initiates a signaling cascade that has profound effects on cell function. The binding affinity (Kd) of PGE2 for the human EP2 receptor is approximately 13 nM[4]. Unlike many other G-protein coupled receptors, EP2 does not readily desensitize after agonist binding, allowing for prolonged signaling which may contribute to its role in both acute and chronic cellular responses[4].

EP2 Receptor Signaling Pathways

The activation of the EP2 receptor by PGE2 initiates multiple downstream signaling pathways, with the canonical pathway involving cyclic adenosine monophosphate (cAMP) and two major non-canonical pathways involving β-catenin and β-arrestin.

Gαs-cAMP-PKA/Epac Pathway

The primary signaling mechanism for the EP2 receptor is through the activation of a Gαs protein.

-

Activation: Binding of PGE2 to the EP2 receptor causes a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ complex.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.

-

Downstream Effectors: The resulting increase in intracellular cAMP levels activates two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binding to PKA leads to the phosphorylation and activation of various transcription factors, most notably the cAMP response element-binding protein (CREB). This PKA-mediated signaling is often associated with neuroprotection and cell survival.

-

Exchange Protein Activated by cAMP (Epac): At sustained or higher cAMP concentrations, Epac can be activated. The Epac pathway is often linked to pro-inflammatory responses and neurotoxicity.

-

The differential activation of PKA versus Epac may explain the dual roles of EP2 signaling observed in various tissues, particularly in the central nervous system.

Non-Canonical Pathways

Beyond the classical cAMP pathway, EP2 activation can also trigger other signaling cascades:

-

GSK-3/β-catenin Pathway: The EP2 receptor can activate the β-catenin pathway, which in turn regulates the transcription of genes involved in cell proliferation and migration, such as c-myc and cyclin D1.

-

β-arrestin Pathway: EP2 signaling can engage β-arrestin in a G-protein-independent manner to promote tumor cell growth and migration.

References

Evatanepag: A Technical Overview of a Selective EP2 Receptor Agagonist for Bone Formation and Beyond

An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, and preclinical/clinical development of Evatanepag (CP-533536).

Abstract

This compound (formerly CP-533536) is a potent and selective, non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Developed for its potential therapeutic applications in bone healing, this compound has demonstrated significant anabolic effects on bone in preclinical models. Its mechanism of action is centered on the activation of the Gs-protein coupled EP2 receptor, leading to the stimulation of the cAMP-PKA signaling cascade. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols, quantitative data from key studies, and visualizations of the associated signaling pathways.

Introduction

Prostaglandin E2 (PGE2) is a well-established mediator of bone metabolism, exhibiting both anabolic and catabolic effects. The diverse actions of PGE2 are mediated through its four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The anabolic effects of PGE2 on bone have been primarily attributed to the activation of the EP2 and EP4 receptors, which couple to Gs proteins and stimulate intracellular cyclic adenosine monophosphate (cAMP) production. The development of selective agonists for these receptors has been a key strategy to harness the therapeutic potential of PGE2 for bone formation while minimizing its undesirable side effects. This compound emerged from these efforts as a potent and selective agonist for the EP2 receptor.

Discovery and Preclinical Development

This compound was identified as a non-prostanoid EP2 receptor agonist with the potential to induce local bone formation.[1] Its discovery was part of a targeted effort to develop a therapeutic agent for fracture healing.[2][3]

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of binding and functional assays.

This compound demonstrates high affinity and selectivity for the EP2 receptor. While a complete quantitative selectivity panel across all prostanoid receptors is not publicly available, it has been reported to be approximately 64-fold more selective for the EP2 receptor over the EP4 receptor.[4]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 0.3 nM | HEK-293 cells expressing rat EP2 receptor | [5] |

| IC50 | 50 nM | HEK-293 cells (intracellular cAMP increase) | |

| Ki | 50 nM | Not Specified | |

| Selectivity | ~64-fold vs. EP4 Receptor | Not Specified |

As an EP2 receptor agonist, this compound stimulates the production of intracellular cAMP in cells expressing the receptor. In HEK-293 cells, this compound treatment (0.1 nM - 10 μM for 12 minutes) resulted in a significant increase in intracellular cAMP levels, with an IC50 of 50 nM.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the efficacy of this compound in promoting bone formation and its potential in other therapeutic areas such as asthma.

Direct injection of this compound (0.3-3.0 mg/kg) into the marrow cavity of the tibia in rats led to a dose-dependent increase in bone area, bone mineral content, and bone mineral density.

This compound has also been investigated for its role in modulating mast cell activity. In vitro, this compound (10 nM, 30 min) dose-dependently inhibited hFcεRI-induced mast cell degranulation. In a mouse model of allergic asthma, intranasal administration of this compound (0.3 and 3.0 mg/kg) reduced the increased lung resistance response to methacholine induced by house dust mite aeroallergens.

In rats, a single intravenous injection of this compound (1 mg/kg) demonstrated high clearance (Cl: 56 mL/min/kg) and a short half-life (t1/2: 0.33 h).

Table 2: In Vivo Data for this compound

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| Bone Formation | Rat | 0.3-3.0 mg/kg (intratibial) | Dose-dependent increase in bone area, mineral content, and density. | |

| Allergic Asthma | Mouse | 0.3, 3.0 mg/kg (intranasal) | Reduced aeroallergen-induced lung resistance. | |

| Pharmacokinetics | Rat | 1 mg/kg (intravenous) | High clearance (56 mL/min/kg) and short half-life (0.33 h). |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating the EP2 receptor, a Gs-protein coupled receptor. This activation initiates a downstream signaling cascade that plays a crucial role in its pharmacological effects.

EP2 Receptor Signaling Cascade

The binding of this compound to the EP2 receptor leads to the activation of the associated Gαs subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression involved in cellular processes like osteoblast differentiation and function.

Clinical Development

This compound has been investigated in a phase II clinical trial for its efficacy in accelerating fracture healing.

Phase II Trial in Tibial Fractures

A phase II study evaluated the effect of a single local injection of this compound on the healing of closed tibial shaft fractures. While specific quantitative data on healing times and radiographic scores from this trial are not widely published, the study explored different dose levels of this compound compared to placebo.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the EP2 receptor and its selectivity against other prostanoid receptors.

Protocol Overview:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human EP2 receptor or other prostanoid receptor subtypes.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

-

Radioligand: A specific radiolabeled ligand for the EP2 receptor (e.g., [3H]-PGE2) is used at a concentration near its Kd.

-

Competition: A range of concentrations of unlabeled this compound is incubated with the membranes and the radioligand.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

Objective: To measure the functional agonistic activity of this compound by quantifying the increase in intracellular cAMP.

Protocol Overview:

-

Cell Culture: HEK-293 cells stably expressing the EP2 receptor are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 12 minutes).

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

-

Data Analysis: The EC50 value is determined by plotting the cAMP concentration against the log of the this compound concentration.

Rat Femoral Fracture Model

Objective: To evaluate the in vivo efficacy of this compound in promoting fracture healing.

Protocol Overview:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.

-

Anesthesia and Analgesia: Animals are anesthetized, and appropriate analgesia is administered.

-

Surgical Procedure: A standardized mid-diaphyseal osteotomy is created in the femur. The fracture is then stabilized using an intramedullary pin.

-

Drug Administration: this compound or vehicle is administered locally to the fracture site at the time of surgery.

-

Post-operative Care: Animals are monitored, and post-operative analgesics are provided.

-

Analysis: Fracture healing is assessed at various time points using methods such as:

-

Radiography: X-rays are taken to evaluate callus formation and bridging.

-

Micro-computed Tomography (µCT): Provides a quantitative 3D analysis of bone volume and architecture.

-

Histology: Tissue sections are prepared to examine the cellular and structural aspects of the healing callus.

-

Biomechanical Testing: The mechanical strength of the healed bone is determined.

-

Conclusion

This compound is a selective EP2 receptor agonist that has demonstrated significant potential as a bone anabolic agent in preclinical studies. Its mechanism of action through the cAMP-PKA signaling pathway is well-characterized. While clinical development for fracture healing has been explored, the full therapeutic potential of this compound and other selective EP2 agonists in various indications remains an active area of research. This technical guide provides a foundational understanding of the discovery and development of this compound for scientists and professionals in the field of drug development.

References

Evatanepag: A Technical Guide to a Selective EP2 Agonist for Bone Regeneration Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag (also known as CP-533536) is a potent and selective non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] Emerging research has highlighted its significant potential in promoting local bone formation, offering a promising therapeutic avenue for fractures and bone defects.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, signaling pathways, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of bone regeneration.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-osteogenic effects by selectively activating the EP2 receptor, a G-protein coupled receptor. The anabolic action of PGE2 in bone has been linked to elevated levels of intracellular cyclic AMP (cAMP), implicating the EP2 and/or EP4 receptor subtypes in bone formation. Upon binding of this compound to the EP2 receptor, a conformational change activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the modulation of gene expression associated with osteoblast differentiation and bone formation.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy and pharmacological profile of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Bone Formation) | 0.3 nM | Not Specified | |

| IC50 (cAMP increase) | 50 nM | HEK-293 cells | |

| Mast Cell Degranulation Inhibition | Dose-dependent (at 10 nM) | hFcεRI-induced mast cells |

Table 2: In Vivo Efficacy of this compound in a Rat Model

| Dosage (intratibial injection) | Outcome | Animal Model | Reference |

| 0.3 - 3.0 mg/kg | Dose-dependent increase in bone area, bone mineral content, and bone mineral density | Rats |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Route of Administration | Animal Model | Reference |

| Clearance (Cl) | 56 mL/min/kg | Intravenous (1 mg/kg) | Not Specified | |

| Half-life (t1/2) | 0.33 h | Intravenous (1 mg/kg) | Not Specified |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for reproducible research.

In Vivo Rat Model for Local Bone Formation

This protocol describes the direct administration of this compound into the tibial marrow cavity of rats to assess its effect on local bone formation.

Protocol Steps:

-

Animal Model: Forty male rats, 6 weeks of age, were utilized for the study.

-

Grouping: The animals were divided into a vehicle control group (n=10) and three this compound dose groups (0.3, 1, and 3 mg/kg; n=10 per dose).

-

Test Substance Administration: A single 10 µL dose of either vehicle (5% ethanol in sterile water) or this compound was directly injected into the marrow cavity of the proximal tibial metaphysis.

-

Endpoint: Animals were necropsied 7 days following the injection.

-

Analysis: The tibial injection sites were analyzed using peripheral quantitative computerized tomography (pQCT) with a 1-mm-thick cross-section and a voxel size of 0.10 mm.

-

Outcome Measures: Total bone area, bone mineral content, and total bone mineral density were determined and expressed as a percentage change from the vehicle-treated controls.

In Vitro cAMP Measurement Assay

This protocol details the methodology for assessing the increase in intracellular cAMP in response to this compound in a cell-based assay.

References

Evatanepag's Role in Mast Cell Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the inflammatory and allergic response, releasing a potent cocktail of pre-formed and newly synthesized mediators upon activation. The stabilization of mast cells to prevent this degranulation is a key therapeutic strategy for a range of allergic and inflammatory diseases. Evatanepag (also known as CP-533536) is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Emerging research has highlighted the significant role of EP2 receptor activation in the negative regulation of mast cell activity. This technical guide provides an in-depth overview of the mechanism of action of this compound in mast cell stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: EP2 Receptor-Mediated Mast Cell Inhibition

This compound exerts its mast cell stabilizing effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by this compound in mast cells is characterized by the following key steps:

-

EP2 Receptor Activation: this compound binds to the EP2 receptor on the mast cell surface.

-

Gαs Protein Stimulation: This binding activates the associated stimulatory G-protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

cAMP Accumulation: This leads to an increase in the intracellular concentration of cAMP.

-

Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Inhibition of Degranulation Cascade: PKA, through phosphorylation of downstream targets, interferes with the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). This interference includes the inhibition of calcium influx, a critical step for mast cell degranulation.

The activation of this EP2/cAMP/PKA pathway effectively counteracts the pro-inflammatory signals that lead to the release of histamine, proteases, cytokines, and other inflammatory mediators from mast cell granules.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on mast cell degranulation has been quantified in several studies. The following tables summarize the key findings.

| Cell Line | Agonist | Concentration | % Inhibition of β-Hexosaminidase Release | Reference |

| LAD2 | This compound (CP-533536) | 10⁻⁷ M | ~10% | [1] |

| 3 x 10⁻⁷ M | ~15% | [1] | ||

| 10⁻⁶ M | ~20% | [1] | ||

| 3 x 10⁻⁶ M | ~25% | [1] | ||

| 10⁻⁵ M | ~30% | [1] | ||

| 3 x 10⁻⁵ M | ~35% | |||

| 10⁻⁴ M | ~37% | |||

| 3 x 10⁻⁴ M | ~37.2% (Maximum) | |||

| RS-ATL8 | This compound (CP-533536) | 10⁻¹² M | ~1.4% | |

| 10⁻¹¹ M | ~10% | |||

| 10⁻¹⁰ M | ~30% | |||

| 10⁻⁹ M | ~45% | |||

| 10⁻⁸ M | ~46% (Maximum) |

| Cell Line | Agonist | Assay | IC₅₀ | Reference |

| HEK-293 (expressing human EP2 receptor) | This compound (CP-533536) | cAMP Accumulation | 50 nM |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of Mast Cell Activation and this compound-Mediated Inhibition

Caption: Mast cell activation via FcεRI and inhibition by this compound.

Experimental Workflow for β-Hexosaminidase Release Assay

Caption: Workflow for β-Hexosaminidase Release Assay.

Experimental Protocols

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Materials:

-

Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

-

HEPES buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM Na₂HPO₄, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgSO₄, 0.04% BSA, pH 7.4)

-

Sensitizing IgE (e.g., anti-DNP IgE, biotinylated human IgE)

-

Antigen (e.g., DNP-HSA, streptavidin)

-

This compound (CP-533536)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (for cell lysis and total release control)

-

96-well plates

Procedure:

-

Cell Sensitization:

-

Plate mast cells in a 96-well plate.

-

Sensitize the cells with an appropriate concentration of IgE (e.g., 1 µg/mL anti-DNP IgE for murine cells or 100 ng/mL biotinylated human IgE for humanized cell lines) and incubate overnight at 37°C.

-

-

Washing:

-

Gently wash the cells twice with pre-warmed HEPES buffer to remove unbound IgE.

-

-

Drug Incubation:

-

Add various concentrations of this compound or vehicle control to the wells.

-

Pre-incubate for 30 minutes at 37°C.

-

-

Cell Stimulation:

-

Add the corresponding antigen (e.g., 25-50 ng/mL DNP-HSA or 100 ng/mL streptavidin) to stimulate degranulation.

-

For total release control, add Triton X-100 (final concentration 0.1-1%).

-

For spontaneous release control, add buffer only.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate at 37°C for 30 minutes.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

Enzyme Assay:

-

Add an aliquot of the supernatant to a new 96-well plate.

-

Lyse the remaining cell pellets with Triton X-100 and add an aliquot to a separate plate (for total content).

-

Add the pNAG substrate solution to all wells.

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100

-

Intracellular cAMP Measurement Assay

This assay determines the levels of intracellular cAMP following EP2 receptor activation.

Materials:

-

Mast cells

-

This compound (CP-533536)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP ELISA kit

Procedure:

-

Cell Preparation:

-

Harvest and wash mast cells.

-

-

Inhibitor Pre-treatment:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 30-60 minutes to prevent cAMP degradation.

-

-

Stimulation:

-

Add various concentrations of this compound or vehicle control.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Cell Lysis:

-

Stop the reaction by adding ice-cold lysis buffer.

-

-

cAMP Quantification:

-

Centrifuge the lysate to remove cell debris.

-

Measure the cAMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon mast cell activation and the inhibitory effect of this compound.

Materials:

-

Mast cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

HEPES-buffered saline with and without calcium

-

This compound (CP-533536)

-

Sensitizing IgE and antigen

Procedure:

-

Cell Loading:

-

Incubate sensitized mast cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the cells to remove extracellular dye.

-

-

Drug Incubation:

-

Resuspend cells in a calcium-containing buffer.

-

Pre-incubate with this compound or vehicle control.

-

-

Measurement:

-

Place the cells in a fluorometer or on a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add antigen to stimulate the cells and record the change in fluorescence over time.

-

The fluorescence intensity is proportional to the intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is used to calculate the calcium concentration.

-

Conclusion

This compound demonstrates a clear and potent ability to stabilize mast cells through the selective activation of the EP2 receptor. The subsequent increase in intracellular cAMP and activation of PKA effectively antagonizes the FcεRI-mediated signaling cascade, leading to a reduction in calcium influx and the inhibition of degranulation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of EP2 agonists in allergic and inflammatory diseases. The detailed understanding of this compound's mechanism of action and the availability of robust in vitro assays are crucial for the continued development of novel mast cell-stabilizing therapies.

References

Evatanepag: A Technical Guide to Intracellular cAMP Elevation via EP2 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag (formerly CP-533,536) is a potent and selective non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its mechanism of action involves the specific activation of the EP2 receptor, a G-protein coupled receptor (GPCR), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events that mediate various physiological responses. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on the elevation of intracellular cAMP. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the signaling pathway and experimental workflows. While initially investigated for its role in bone formation, the therapeutic potential of EP2 receptor agonists is also being explored in other areas, including the treatment of glaucoma, due to their mechanism of influencing aqueous humor dynamics.

Introduction

Prostaglandin E2 is a lipid mediator that exerts its effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor is coupled to the Gs alpha subunit of the G-protein complex. Agonist binding to the EP2 receptor initiates a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] this compound has been identified as a selective and potent agonist for the EP2 receptor, demonstrating the ability to elevate intracellular cAMP levels in various cell types.[2][3]

Core Mechanism: Intracellular cAMP Elevation

The primary mechanism by which this compound exerts its cellular effects is through the elevation of intracellular cAMP. This process is initiated by the binding of this compound to the EP2 receptor.

Signaling Pathway

The signaling cascade initiated by this compound binding to the EP2 receptor is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the EP2 receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gs protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effects: The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately resulting in a cellular response.

Quantitative Data

The following tables summarize the quantitative data from key studies on this compound's effect on intracellular cAMP levels and receptor binding.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (cAMP increase) | HEK-293 | 50 nM | [3] |

| EC50 (bone formation) | - | 0.3 nM | [1] |

| EC50 (hEP2 receptor) | HEK-293 | 17 nM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Intracellular cAMP Accumulation Assay

This protocol is adapted from studies measuring the effect of this compound on intracellular cAMP levels in HEK-293 cells stably expressing the EP2 receptor.

Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment.

Materials:

-

HEK-293 cells stably transfected with the human EP2 receptor.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

This compound (CP-533,536).

-

3-isobutyl-1-methylxanthine (IBMX).

-

cAMP radioimmunoassay (RIA) kit or other suitable cAMP detection kit.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Culture HEK-293/EP2 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Pre-treatment: Wash the cells with serum-free DMEM. Pre-treat the cells with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in serum-free DMEM for 10 minutes at 37°C.

-

This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells and incubate for 12 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer from the cAMP assay kit.

-

cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a cAMP RIA kit or another sensitive cAMP detection method, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.

Therapeutic Implications in Glaucoma

While this compound itself has been primarily studied in the context of bone healing, the mechanism of EP2 receptor agonism holds significant therapeutic potential for glaucoma. Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, and lowering IOP is the mainstay of treatment.

The ciliary body is a key structure in the eye responsible for producing aqueous humor. The EP2 receptor is expressed in the ciliary body and trabecular meshwork. Activation of the EP2 receptor is believed to increase the outflow of aqueous humor through both the conventional (trabecular) and unconventional (uveoscleral) pathways, thereby reducing IOP.

Another selective EP2 receptor agonist, Omidenepag isopropyl , has been approved for the treatment of glaucoma and ocular hypertension. Clinical trials have demonstrated its efficacy in lowering IOP. This provides a strong proof-of-concept for the therapeutic utility of EP2 receptor agonists in managing glaucoma. The mechanism of action of this compound, being a potent EP2 agonist, suggests its potential as a therapeutic agent for glaucoma, although specific clinical trials for this indication have not been prominent in the public domain.

Conclusion

This compound is a potent and selective EP2 receptor agonist that effectively elevates intracellular cAMP levels. This mechanism of action has been well-characterized and forms the basis of its physiological effects. The detailed experimental protocols provided in this guide offer a framework for researchers to study the effects of this compound and other EP2 agonists. The clinical success of other EP2 agonists in the treatment of glaucoma highlights the potential of this drug class for ophthalmic applications. Further research into the specific effects of this compound on aqueous humor dynamics could pave the way for its development as a novel treatment for glaucoma.

References

Evatanepag in Preclinical Asthma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evatanepag (formerly CP-533,536) is a potent and selective, non-prostanoid agonist of the E-prostanoid 2 (EP2) receptor, a subtype of the prostaglandin E2 (PGE2) receptor.[1][2][3] Preclinical research has identified the EP2 receptor as a promising therapeutic target in allergic and other mast cell-mediated diseases, including asthma.[4] Activation of the EP2 receptor has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in murine models of allergic asthma.[1] This technical guide provides an in-depth overview of the preclinical data for this compound in asthma models, detailing its mechanism of action, experimental protocols, and key efficacy data.

Mechanism of Action: EP2 Receptor Agonism

This compound exerts its therapeutic effects by selectively binding to and activating the EP2 receptor. The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of asthma, this signaling cascade has been shown to have a stabilizing effect on mast cells, key effector cells in the allergic inflammatory response. By increasing intracellular cAMP, this compound inhibits the IgE-mediated degranulation of mast cells, thereby preventing the release of histamine, proteases, and other pro-inflammatory mediators that contribute to bronchoconstriction and airway inflammation. The PGE2-EP2 signaling axis is considered an important endogenous brake on allergic airway inflammation, primarily by targeting T cells and reducing the production of Th2 cytokines.

Signaling Pathway of this compound in Mast Cells

Caption: this compound signaling pathway in mast cells.

Preclinical Efficacy Data

In Vitro Studies

This compound has demonstrated potent and dose-dependent inhibitory effects on mast cell degranulation in vitro.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Result | Reference |

| EP2 Receptor Activation | HEK-293 cells | Intracellular cAMP increase (IC50) | 50 nM | |

| Mast Cell Degranulation | hFcεRI-expressing mast cells | Inhibition of degranulation | Dose-dependent inhibition at 10 nM |

In Vivo Studies

Preclinical studies in a murine model of house dust mite (HDM)-induced allergic asthma have shown that this compound can effectively reduce airway hyperresponsiveness.

Table 2: In Vivo Efficacy of this compound in a Murine Asthma Model

| Animal Model | Treatment | Administration Route | Key Findings | Reference |

| HDM-sensitized BALB/c mice | 0.3 mg/kg this compound | Intranasal | Prevented aeroallergen-driven increase in lung resistance (RL) in response to methacholine. | |

| HDM-sensitized BALB/c mice | 3.0 mg/kg this compound | Intranasal | Prevented the enhanced mast cell activity by approximately 48%. |

Experimental Protocols

In Vitro Mast Cell Degranulation Assay

This protocol assesses the ability of this compound to inhibit IgE-mediated degranulation of mast cells.

-

Cell Culture and Sensitization: Mast cells expressing the human high-affinity IgE receptor (hFcεRI) are cultured under standard conditions. Cells are sensitized overnight with anti-DNP IgE.

-

Compound Incubation: Sensitized cells are washed and then incubated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 30 minutes.

-

Antigen Challenge: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (DNP-HSA).

-

Quantification of Degranulation: The extent of degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant. The results are typically expressed as a percentage of the total cellular β-hexosaminidase.

Experimental Workflow: In Vitro Mast Cell Degranulation Assay

Caption: Workflow for in vitro mast cell degranulation assay.

House Dust Mite (HDM)-Induced Murine Model of Allergic Asthma

This in vivo model is used to evaluate the efficacy of this compound in a relevant preclinical asthma model.

-

Animal Model: BALB/c mice are typically used for this model.

-

Sensitization and Challenge: Mice are sensitized to HDM aeroallergens by daily intranasal exposure to an HDM extract (e.g., 25 µ g/mouse ) for 10 consecutive days (days 0-9).

-

Treatment Protocol: this compound (0.3 mg/kg or 3.0 mg/kg) or vehicle control (e.g., PBS in 0.1% DMSO) is administered intranasally one hour before each HDM exposure, starting from day -1 to day 4 of the sensitization period.

-

Assessment of Airway Hyperresponsiveness (AHR): On day 10, airway reactivity to increasing concentrations of inhaled methacholine is measured. AHR is typically assessed by measuring changes in lung resistance (RL).

-

Assessment of Airway Inflammation: 24 hours after the final HDM exposure, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells. Total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are determined in the BAL fluid.

-

Assessment of Mast Cell Activity: Lung tissue homogenates are analyzed for mouse mast cell protease-1 (mMCP-1), a marker of mucosal mast cell activation.

Experimental Workflow: HDM-Induced Murine Asthma Model

Caption: Workflow for HDM-induced murine asthma model.

Pharmacokinetics

Limited pharmacokinetic data is available. An intravenous injection of 1 mg/kg of this compound in rats demonstrated high clearance (56 mL/min/kg) and a short half-life (0.33 h).

Conclusion

Preclinical data strongly support the therapeutic potential of this compound in asthma. Its selective EP2 receptor agonism leads to the inhibition of mast cell degranulation and a reduction in airway hyperresponsiveness in a relevant animal model of allergic asthma. These findings highlight the EP2 receptor as a viable target for the development of novel anti-inflammatory and bronchodilatory treatments for asthma. Further investigation into the effects of this compound on different inflammatory cell types and cytokine profiles will provide a more comprehensive understanding of its immunomodulatory properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy this compound (CP-533536) from Supplier InvivoChem [invivochem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Evatanepag In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag (also known as CP-533536) is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] As a non-prostanoid agonist, its specificity for the EP2 receptor makes it a valuable tool for investigating the physiological and pathological roles of this receptor, as well as a potential therapeutic agent in areas such as bone formation and asthma.[1] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade mediates various cellular responses.

These application notes provide detailed protocols for the in vitro characterization of this compound, including a functional assay to measure cAMP accumulation and a mast cell degranulation assay.

Data Presentation

The following table summarizes the quantitative data for this compound from in vitro assays.

| Parameter | Value | Cell Line/Assay Condition | Source |

| EC50 | 0.3 nM | Induction of local bone formation | |

| IC50 | 50 nM | Increase in intracellular cAMP |

Signaling Pathway

Activation of the EP2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

Caption: EP2 Receptor Signaling Pathway.

Experimental Protocols

Functional Assay: cAMP Accumulation in HEK293 Cells

This protocol describes a method to determine the potency of this compound by measuring its ability to stimulate cAMP production in Human Embryonic Kidney (HEK293) cells stably expressing the human EP2 receptor.

Experimental Workflow:

Caption: cAMP Functional Assay Workflow.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418) or other selection antibiotic

-

Phosphate-Buffered Saline (PBS)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

cAMP detection kit (e.g., LANCE® Ultra cAMP Kit, HTRF® cAMP dynamic 2 kit, or GloSensor™ cAMP Assay)

-

96-well cell culture plates (white, solid bottom for luminescence/fluorescence assays)

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-EP2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified 5% CO2 incubator.

-

The day before the assay, harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (assay buffer with the same percentage of DMSO as the highest this compound concentration).

-

-

Assay Performance:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well. The PDE inhibitor prevents the degradation of cAMP.

-

Incubate for 20-30 minutes at 37°C.

-

Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate for 12-30 minutes at 37°C. The optimal incubation time may need to be determined empirically.

-

-

cAMP Detection:

-

Following the incubation with this compound, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding lysis buffer and detection reagents provided in the kit.

-

-

Data Analysis:

-

Record the signal from the plate reader.

-

Plot the signal (e.g., fluorescence ratio, luminescence) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

-

Mast Cell Degranulation Assay

This protocol measures the ability of this compound to inhibit the degranulation of mast cells, a key event in the allergic and inflammatory response. Degranulation is quantified by measuring the release of the enzyme β-hexosaminidase.

Materials:

-

Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

-

Appropriate mast cell culture medium

-

Sensitizing agent (e.g., anti-DNP IgE)

-

Antigen (e.g., DNP-HSA)

-

Tyrode's buffer or HEPES buffer

-

This compound

-

Triton X-100 (for cell lysis to determine total β-hexosaminidase release)

-

β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)

-

96-well V-bottom plates

-

Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Cell Sensitization:

-

If using an IgE-mediated degranulation model, sensitize the mast cells with an appropriate concentration of IgE (e.g., 1 µg/mL anti-DNP IgE) for 2 to 24 hours in culture medium.

-

-

Assay Performance:

-

After sensitization, wash the cells twice with buffer (e.g., Tyrode's or HEPES buffer) to remove unbound IgE.

-

Resuspend the cells in the same buffer and plate them in a 96-well V-bottom plate (e.g., 5 x 10^4 cells/well).

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate for 30 minutes at 37°C.

-

To induce degranulation, add the antigen (e.g., 50 ng/mL DNP-HSA) to all wells except the negative control (spontaneous release) and total release wells.

-

For the total release control, add a lytic agent such as 0.2% Triton X-100 instead of the antigen.

-

Incubate for 30 minutes at 37°C.

-

-

Measurement of β-hexosaminidase Release:

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

-

Add the β-hexosaminidase substrate solution to each well.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

-

Plot the percentage of inhibition of degranulation (relative to the antigen-stimulated control) against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of degranulation.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro pharmacological characterization of this compound. The cAMP functional assay is a direct measure of EP2 receptor activation, while the mast cell degranulation assay provides insight into the potential anti-inflammatory effects of this compound. These assays are essential tools for researchers in drug discovery and development focused on targeting the EP2 receptor.

References

Application Notes and Protocols for CP-533536 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-533536 is a potent and selective agonist of the E-prostanoid receptor 2 (EP2), which has demonstrated significant potential in promoting local bone formation and accelerating fracture healing in preclinical rat models. This document provides detailed application notes and protocols for the use of CP-533536 in in vivo rat studies, focusing on dosage, administration, and relevant experimental procedures. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic efficacy of CP-533536 in bone repair and regeneration.

Introduction

Prostaglandin E2 (PGE2) is a well-known mediator of bone metabolism; however, its clinical application is limited by systemic side effects. The EP2 receptor, a G-protein coupled receptor for PGE2, has been identified as a key player in the anabolic effects of PGE2 on bone. CP-533536, a non-prostanoid EP2 selective agonist, offers a promising therapeutic strategy by selectively targeting this pathway, thereby inducing localized bone formation without the adverse effects associated with systemic PGE2 administration. This document summarizes the effective dosages and provides detailed protocols for the local administration of CP-533536 in rat models of bone formation and fracture healing.

Data Presentation

Table 1: Recommended Dosage of CP-533536 for In Vivo Rat Studies

| Study Type | Animal Model | Administration Route | Dosage Range | Vehicle/Matrix | Key Findings | Reference |

| Bone Formation | 6-week-old male Sprague-Dawley rats | Intramedullary injection into the proximal tibial metaphysis | 0.3, 1.0, 3.0 mg/kg | 5% ethanol in sterile injection water | Dose-dependent increase in bone area, bone mineral content, and bone mineral density. | [1][2] |

| Fracture Healing | Adult male rats with femoral fracture | Local injection at the fracture site | 0.05, 0.5, 5.0 mg | Poly(lactic-co-glycolic-co-hydroxymethyl)glycolide (PLGH) matrix | Dose-dependent stimulation of callus formation and enhanced endochondral and intramembranous ossification. | [3] |

Signaling Pathway

CP-533536 exerts its effects by activating the EP2 receptor, which is coupled to a Gs protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in osteogenesis.

Caption: EP2 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Local Bone Formation Study via Intramedullary Injection

Objective: To assess the osteogenic potential of CP-533536 when administered directly into the bone marrow cavity of rats.

Materials:

-

CP-533536 (Evatanepag)

-

Vehicle: 5% ethanol in sterile injection water

-

6-week-old male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Sterile syringes (10 µL) and needles (27-30 gauge)

-

Electric shaver or depilatory cream

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

-

Peripheral quantitative computed tomography (pQCT) scanner

-

Bone histomorphometry equipment

-

Biomechanical testing apparatus

Procedure:

-

Preparation of CP-533536 Solution:

-

Prepare the vehicle by mixing 5 mL of absolute ethanol with 95 mL of sterile water for injection.

-

Dissolve CP-533536 in the 5% ethanol vehicle to achieve the desired final concentrations (e.g., for doses of 0.3, 1.0, and 3.0 mg/kg, prepare solutions accordingly based on the average weight of the rats and a 10 µL injection volume). For example, for a 200g rat receiving a 1 mg/kg dose, the required amount of CP-533536 is 0.2 mg. This should be dissolved in a volume of vehicle that allows for a 10 µL injection. It is advisable to prepare a stock solution and dilute it to the final concentrations.

-

-

Animal Preparation:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Shave the fur over the proximal tibia of the right hind limb.

-

Cleanse the injection site with an antiseptic solution.

-

-

Intramedullary Injection:

-

Using a sterile needle, carefully penetrate the tibial plateau to access the intramedullary canal.

-

Slowly inject 10 µL of the CP-533536 solution or vehicle control into the marrow cavity of the proximal tibial metaphysis.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

-

Post-Procedure Care:

-

Monitor the animal until it has fully recovered from anesthesia.

-

Administer analgesics as per institutional guidelines.

-

-

Analysis:

-

After a predetermined period (e.g., 7 days), euthanize the animals.

-

Harvest the tibiae and analyze bone formation using pQCT for bone mineral density and content.

-

Perform bone histomorphometry to assess cellular changes and new bone formation.

-

Conduct biomechanical testing to evaluate bone strength.

-

Protocol 2: Fracture Healing Study with Localized Delivery in a Matrix

Objective: To evaluate the efficacy of CP-533536 in enhancing fracture healing when delivered locally in a biodegradable matrix.

Materials:

-

CP-533536

-

Poly(lactic-co-glycolic-co-hydroxymethyl)glycolide (PLGH) matrix

-

Adult male rats

-

Surgical instruments for creating a femoral fracture

-

Internal fixation device (e.g., intramedullary pin)

-

Anesthetic and analgesic agents

-

X-ray machine

-

Histology equipment

Procedure:

-

Preparation of CP-533536-PLGH Matrix:

-

The incorporation of CP-533536 into a PLGH matrix typically involves a solvent casting or particle-leaching method. A common approach is to dissolve both the PLGH polymer and CP-533536 in a suitable organic solvent (e.g., dichloromethane).

-

The resulting solution is then cast into a mold and the solvent is allowed to evaporate slowly, leaving a solid matrix with the drug dispersed within it. The concentration of CP-533536 in the matrix should be calculated to deliver the desired dose (0.05, 0.5, or 5.0 mg) at the fracture site.

-

-

Surgical Procedure:

-

Anesthetize the rat.

-

Create a mid-diaphyseal fracture in the femur using a standardized technique.

-

Stabilize the fracture with an intramedullary pin.

-

Implant the CP-533536-PLGH matrix directly at the fracture site. For the control group, implant a vehicle-only PLGH matrix.

-

Suture the incision.

-

-

Post-Operative Care:

-

Provide appropriate post-operative analgesia and care.

-

Monitor the animals for any signs of distress or complications.

-

-

Analysis:

-

At selected time points (e.g., 2, 4, and 8 weeks post-surgery), perform radiographic analysis to assess callus formation and fracture healing.

-

At the end of the study, euthanize the animals and harvest the femurs.

-

Conduct histological analysis to evaluate the quality of the newly formed bone and the extent of endochondral and intramembranous ossification.

-

Biomechanical testing can be performed to determine the strength of the healed bone.

-

Experimental Workflow Diagram

Caption: General Experimental Workflow.

References

- 1. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intramuscular Injection in Rats | Animals in Science [queensu.ca]

- 3. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Evatanepag in Cell Culture: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Evatanepag, a potent and selective prostaglandin E2 (PGE2) receptor 2 (EP2) agonist, in cell culture experiments.

This compound is a valuable tool for investigating the role of the EP2 receptor in various physiological and pathological processes. Its selectivity allows for the specific interrogation of EP2-mediated signaling pathways, which are implicated in inflammation, immune responses, bone formation, and cancer biology.

Mechanism of Action

This compound selectively binds to and activates the EP2 receptor, a Gs protein-coupled receptor (GPCR). This activation initiates a signaling cascade beginning with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP, in turn, activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1][3] The subsequent phosphorylation of target proteins by PKA and the activation of Rap GTPases by Epac mediate the diverse cellular responses to this compound.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound in various in vitro assays.

| Parameter | Cell Line | Value | Assay | Reference |

| EC50 | - | 0.3 nM | Induction of local bone formation | |

| IC50 | HEK-293 | 50 nM | Increase in intracellular cAMP | |

| IC50 | Rat EP2 (rEP2) | 50 nM | Receptor Binding |

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| Mast Cells (LAD2) | Degranulation | 10⁻⁷ M - 3x10⁻⁴ M | 30 minutes | Inhibition of FcεRI-induced degranulation (max inhibition 37.2%) | |

| Mast Cells (RS-ATL8) | Degranulation | 10⁻¹² M - 10⁻⁴ M | 30 minutes | Inhibition of hFcεRI-induced degranulation (max inhibition 46%) | |

| HEK-293 | cAMP Accumulation | 0.1 nM - 10 µM | 12 minutes | Increase in intracellular cAMP |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 468.57 g/mol ), add 213.4 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol is adapted for use with HEK-293 cells stably expressing the human EP2 receptor.

Materials:

-

HEK-293 cells expressing the EP2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (10 mM in DMSO)

-

3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor to prevent cAMP degradation)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

White or black 96-well plates (depending on the assay kit)

Procedure:

-

Cell Seeding:

-

Seed HEK-293-EP2 cells in a 96-well plate at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Cell Treatment:

-

The next day, gently remove the culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to each well and incubate for 10-30 minutes at 37°C.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

-

Incubate for the desired time (e.g., 12-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using the standards provided in the kit.

-

Calculate the concentration of cAMP in each sample.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

-

Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase release)

This protocol is designed for mast cell lines such as LAD2 or RS-ATL8.

Materials:

-

Mast cells (LAD2 or RS-ATL8)

-